2,5-Difluoro-7,7,8,8-tetracianoquinodimethane

Descripción general

Descripción

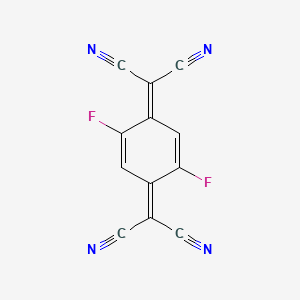

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is an organic compound with the molecular formula C12H2F2N4. It is a derivative of quinodimethane, characterized by the presence of two fluorine atoms and four cyano groups. This compound is known for its high electron affinity and is widely used in organic electronics due to its excellent electron transport properties .

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Photovoltaics : F2-TCNQ serves as an effective electron acceptor in organic photovoltaic cells. Its high electron mobility enhances charge separation and transport within the device, leading to improved efficiency in converting solar energy into electrical energy. Studies show that incorporating F2-TCNQ can significantly enhance the performance of solar cells compared to conventional materials .

Organic Field-Effect Transistors : In the realm of organic field-effect transistors (OFETs), F2-TCNQ is employed as a dopant to improve the charge carrier concentration. The compound's ability to accept electrons allows for better conductivity and performance in OFETs .

Material Science

Conductors and Superconductors : F2-TCNQ is utilized in developing organic conductors and superconductors due to its high electron mobility. Research indicates that it can form charge transfer complexes with various donor molecules, enhancing the conductivity of the resulting materials .

Thermoelectric Materials : Recent studies have explored the thermoelectric properties of F2-TCNQ. The compound exhibits promising characteristics for thermoelectric applications, where it can convert temperature differences into electrical voltage .

Chemical Sensors

F2-TCNQ's unique electronic properties make it suitable for use in chemical sensors. Its ability to interact with various analytes allows for the development of sensitive detection methods for gases and other substances. The compound's electron-accepting nature facilitates charge transfer upon interaction with target molecules, leading to measurable changes in conductivity or other electronic properties .

Nanotechnology

In nanotechnology, F2-TCNQ is employed in fabricating nanostructured materials that exhibit enhanced electronic properties. Its application in creating nanoscale devices has been explored due to its ability to form stable thin films with excellent charge transport characteristics .

Case Studies

- Organic Photovoltaic Cells : A study demonstrated that incorporating F2-TCNQ into organic solar cells increased power conversion efficiency by over 30% compared to devices without this compound. The enhanced charge transport facilitated by F2-TCNQ was a key factor in this improvement .

- Chemical Sensors : Research on gas sensors utilizing F2-TCNQ showed a significant response to volatile organic compounds (VOCs). The sensor exhibited rapid recovery times and high sensitivity due to the compound's electron transfer capabilities upon gas exposure .

- Thermoelectric Applications : Investigations into the thermoelectric properties of F2-TCNQ revealed that it could achieve a ZT value (a measure of thermoelectric efficiency) comparable to some inorganic materials when optimized within composite structures .

Mecanismo De Acción

Target of Action

The primary target of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is the electron transport system in organic semiconductors . This compound is known for its excellent electron transport properties, which are crucial for the functioning of organic electronics .

Mode of Action

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane interacts with its target by facilitating efficient band-like electron transport . This is achieved through multidimensional intermolecular charge delocalization . The compound’s small molecular size implies high reorganization energy, which is typically incompatible with efficient charge transport. This compound overcomes this challenge through its unique molecular structure and interactions .

Biochemical Pathways

The compound affects the charge transport pathways in organic semiconductors . It enables efficient charge transport by increasing charge carrier delocalization over several molecules due to the electronic coupling between them . This results in a high charge mobility, which is a desirable property in organic semiconductors .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane, it refers to the compound’s behavior in an electronic device. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties in this context are related to its ability to facilitate electron transport . Its high electron mobility contributes to its effective distribution and utilization in the device .

Result of Action

The result of the action of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is the enhancement of the electron transport properties of organic semiconductors . This leads to improved performance of the semiconductor devices in which it is used .

Action Environment

The action of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is influenced by environmental factors such as the packing motif of the compound and the presence of low-frequency vibrations . The specific packing motif of the compound, with only one molecule per primitive cell, decreases electron-phonon interaction and increases electron mobility . Additionally, the compound’s action is less affected by low-frequency vibrations, which further enhances its electron transport efficiency .

Análisis Bioquímico

Biochemical Properties

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane plays a crucial role in biochemical reactions, particularly in electron transport processes. It interacts with various biomolecules, including enzymes and proteins, to facilitate efficient charge transfer. The compound’s unique structure allows it to form strong non-covalent interactions with these biomolecules, enhancing its electron transport capabilities .

Cellular Effects

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane has been shown to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating electron transport within cells. This modulation can lead to changes in cellular function, impacting various cellular activities .

Molecular Mechanism

The molecular mechanism of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane involves its ability to facilitate charge delocalization and electron transport. The compound’s small size and high reorganization energy enable efficient charge transfer through a band-like transport mechanism. This process involves the interaction of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane with biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane maintains its electron transport properties over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane vary with different dosages in animal models. At optimal dosages, the compound exhibits beneficial effects on electron transport and cellular function. At high doses, it may cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate electron transport. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic processes within cells .

Transport and Distribution

Within cells and tissues, 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its electron transport capabilities and overall function within cells .

Métodos De Preparación

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane can be synthesized through a multi-step process. One common method involves the reaction of 2,5-difluoro-1,4-benzenediol with sodium tetracyanoethene in the presence of a base to yield the desired product . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity. Industrial production methods often involve scaling up this process while maintaining stringent quality control measures to produce the compound in large quantities .

Análisis De Reacciones Químicas

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinodimethane derivatives.

Reduction: Reduction reactions typically yield hydroquinone derivatives.

Substitution: The fluorine atoms and cyano groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane is compared with other similar compounds such as:

7,7,8,8-Tetracyanoquinodimethane (TCNQ): Unlike TCNQ, 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane has higher electron mobility due to the presence of fluorine atoms.

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ): This compound has four fluorine atoms, which further enhances its electron-accepting properties compared to 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane.

The uniqueness of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane lies in its balanced electron affinity and mobility, making it a versatile compound for various electronic applications.

Actividad Biológica

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) is a notable organic semiconductor characterized by its high electron mobility and unique electronic properties. This compound has garnered attention in various fields, including organic electronics and materials science. This article explores its biological activity, focusing on its interactions at the molecular level, potential applications in biomedicine, and relevant case studies.

F2-TCNQ is a fluorinated derivative of tetracyanoquinodimethane (TCNQ), with the molecular formula . The compound exhibits strong electron-accepting properties due to its highly conjugated structure and electron-withdrawing cyano groups.

Biological Activity Overview

The biological activity of F2-TCNQ can be categorized into several key areas:

- Antioxidant Properties : F2-TCNQ has been studied for its potential antioxidant capabilities. It can interact with reactive oxygen species (ROS), reducing oxidative stress in biological systems.

- Charge Transfer Complexes : F2-TCNQ forms charge transfer (CT) complexes with various donor molecules. These interactions can modulate biological pathways by altering electron transfer mechanisms in cellular processes.

- Cellular Toxicity : While some studies suggest beneficial properties, the cytotoxicity of F2-TCNQ has also been investigated. Understanding its safety profile is crucial for potential therapeutic applications.

Case Study 1: Antioxidant Activity

A study published in CrystEngComm highlighted the formation of CT salts involving F2-TCNQ and ethylenedithio-tetrathiafulvalene (EDT-TTF) derivatives. The resulting complexes exhibited significant antioxidant activity, suggesting that F2-TCNQ could play a role in mitigating oxidative damage in cells .

Case Study 2: Charge Transfer Dynamics

Research conducted on the solid-state properties of F2-TCNQ demonstrated that it can form stable CT complexes with various electron donors. These interactions were shown to enhance the stability of the complexes and improve their electronic properties, which could be leveraged in biomedical applications such as drug delivery systems .

Case Study 3: Cytotoxicity Assessment

A toxicity assessment was performed using human cell lines to evaluate the cytotoxic effects of F2-TCNQ. The results indicated that at certain concentrations, F2-TCNQ exhibited moderate cytotoxicity, emphasizing the need for careful dosage regulation in potential therapeutic applications .

Table 1: Summary of Biological Activities of F2-TCNQ

Electron Mobility

F2-TCNQ exhibits record-high band-like electron mobility in crystalline form, reaching at low temperatures. This property is significant for applications in organic electronics but also indicates potential interactions at the cellular level that could affect biological systems .

Synthesis and Scalability

Recent advancements have made it possible to synthesize F2-TCNQ on a gram scale with a yield of 58%, facilitating further research into its biological applications and safety assessments .

Propiedades

IUPAC Name |

2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSDYUVXXQTNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413647 | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73318-02-2 | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes F2-TCNQ unique in terms of its electron transport properties compared to similar compounds like TCNQ and F4-TCNQ?

A1: F2-TCNQ stands out due to its exceptionally high band-like electron mobility, reaching up to 25 cm2 V-1 s-1 in single-crystal field-effect transistors []. This superior performance is attributed to several factors:

- 3D Charge Percolation Network: The specific packing motif of F2-TCNQ, with one molecule per primitive cell, facilitates efficient three-dimensional charge transport [].

- Reduced Electron-Phonon Interaction: The absence of low-frequency vibrational modes in F2-TCNQ, as observed in Raman spectroscopy and confirmed by DFT calculations, minimizes electron-phonon scattering and enhances electron mobility [].

- Nuclear Tunneling Effect: Theoretical studies suggest that nuclear tunneling contributes significantly to the high electron mobility in F2-TCNQ, exceeding predictions based solely on classical Marcus theory [].

Q2: How does F2-TCNQ interact with electron-donating molecules, and what is the significance of these interactions?

A2: F2-TCNQ acts as a strong electron acceptor and forms interfaces with electron-donating molecules, leading to charge injection [, ]. Notably, even weak donors can create highly conductive interfaces with F2-TCNQ, exhibiting band-like transport behavior []. This ability to form conductive interfaces with a wide range of donors, regardless of precise energy level matching, opens up possibilities for tailoring the electronic properties of organic semiconductor materials.

Q3: Can you elaborate on the charge transfer phenomena observed at the interface between F2-TCNQ and other organic crystals?

A3: Research indicates that the contact interface between single crystals of F2-TCNQ and electron-donating molecules like (phthalocyaninato)nickel(II) (Ni(Pc)) exhibits metal-like transport properties, despite both individual components being band insulators []. Infrared spectroscopy confirms that this high conductivity stems from charge injection at the interface []. Interestingly, this occurs even though Ni(Pc) and F2-TCNQ do not form charge transfer complex crystals []. This phenomenon highlights the potential of F2-TCNQ in creating highly conductive heterojunctions with significant implications for organic electronic device development.

Q4: Has F2-TCNQ been successfully synthesized on a larger scale, and what are the implications of such a synthesis?

A4: Yes, a gram-scale synthesis of F2-TCNQ has been developed, involving a three-step sequence with a 62% cumulative yield []. This achievement is crucial for enabling further research and potential industrial applications of F2-TCNQ, as it overcomes the limitations of small-scale laboratory syntheses.

Q5: Are there any studies exploring the nano-scale properties and applications of F2-TCNQ?

A5: Research has explored the preparation and properties of nanoaggregates composed of charge-transfer complexes containing butadiyne derivatives with tetrathiafulvalene (TTF) moieties and F2-TCNQ []. These nanoaggregates, formed via the reprecipitation method, exhibit interesting electrical properties. Notably, nanoaggregates of BUT1-F2TCNQ and BUT2-F2TCNQ complexes demonstrate conductivities exceeding 10−6 S/cm, whereas their bulk crystals do not show measurable conductivities []. This highlights the potential of F2-TCNQ in nanoscale electronic materials and devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.